SPhos Palladacycle

Catalog No.
S996426
CAS No.
1028206-58-7
M.F
C34H45ClNO2PPd
M. Wt
672.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPhos Palladacycle

CAS Number

1028206-58-7

Product Name

SPhos Palladacycle

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylethanamine

Molecular Formula

C34H45ClNO2PPd

Molecular Weight

672.6 g/mol

InChI

InChI=1S/C26H35O2P.C8H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

RUWSWVWKRCXWAA-UHFFFAOYSA-M

SMILES

CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Cross-Coupling Reactions

One of the most prominent applications of SPhos Palladacycle is in cross-coupling reactions. These reactions form new carbon-carbon bonds between two different organic molecules. SPhos Palladacycle is a particularly effective catalyst for Suzuki-Miyaura couplings, Stille couplings, and Sonogashira couplings. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals, fine chemicals, and advanced materials.

Here's an example of a Suzuki-Miyaura coupling reaction catalyzed by SPhos Palladacycle:

"Suzuki-Miyaura Coupling Reaction": [Image of Suzuki-Miyaura Coupling Reaction]

C-H Activation Reactions

SPhos Palladacycle can also be employed in C-H activation reactions. These reactions directly functionalize a carbon-hydrogen bond in a molecule, introducing new functional groups without the need for pre-functionalized starting materials. This approach offers a more efficient and streamlined synthesis strategy for complex molecules.

Hydrogenation Reactions

Another application of SPhos Palladacycle is in hydrogenation reactions. These reactions involve the addition of hydrogen gas (H2) to an unsaturated organic molecule, resulting in a saturated molecule. SPhos Palladacycle can be used to selectively hydrogenate alkenes (double bonds) and alkynes (triple bonds).

Asymmetric Catalysis

SPhos Palladacycle can be designed with chiral features, allowing it to act as an asymmetric catalyst. Asymmetric catalysts have the remarkable ability to control the stereochemistry of a reaction, leading to the formation of one enantiomer (mirror image) of a molecule in excess over the other []. This capability is essential for the synthesis of enantiopure drugs and other chiral pharmaceuticals.

SPhos Palladacycle is a specialized palladium complex that features a dicyclohexylphosphino biphenyl ligand. It is recognized for its effectiveness in catalyzing various organic reactions, particularly in cross-coupling processes such as the Suzuki-Miyaura reaction. The compound's structure includes a palladium center coordinated with a phosphine ligand, which enhances its catalytic properties and stability during

SPhos Palladacycle is primarily employed in palladium-catalyzed reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides, leading to the formation of biaryl compounds. SPhos enhances the reaction efficiency and yields .
  • C-H Activation: SPhos Palladacycle has been utilized in C(sp3)-H amination reactions, where it facilitates the direct functionalization of C-H bonds .

The catalytic cycle typically involves oxidative addition of an aryl halide to a palladium(0) complex, forming an arylpalladium(II) intermediate. This is followed by transmetallation with a boronic acid and reductive elimination to yield the desired product while regenerating the palladium(0) species .

The synthesis of SPhos Palladacycle typically involves:

  • Formation of the Ligand: The dicyclohexylphosphino biphenyl ligand is synthesized through standard organic synthesis techniques.
  • Palladium Coordination: The ligand is then reacted with a palladium precursor, often in the presence of solvents like dichloromethane, to form the palladacycle complex.
  • Purification: The resulting complex is purified using chromatographic techniques to ensure high purity for catalytic applications .

SPhos Palladacycle finds extensive use in:

  • Organic Synthesis: It serves as a catalyst for various coupling reactions, enabling the formation of complex organic molecules.
  • Drug Development: The compound aids in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients due to its efficiency in forming carbon-carbon and carbon-nitrogen bonds .
  • Material Science: Its catalytic properties are also explored in developing new materials and polymers through cross-coupling reactions.

Research indicates that SPhos Palladacycle stabilizes palladium intermediates through favorable interactions with both the aromatic π system and oxygen atoms from methoxy groups within the ligand structure. These interactions enhance the longevity and efficiency of the catalyst during reactions . Studies using techniques like NMR spectroscopy have provided insights into the conformational dynamics of palladium-ligand interactions, highlighting their role in stabilizing reactive intermediates .

SPhos Palladacycle can be compared with several similar compounds that also serve as catalysts in palladium-catalyzed reactions. Here are some notable examples:

Compound NameStructure TypeUnique Features
XPhosBidentate PhosphineLarger size may lead to different reactivity
L1MonophosphineSimpler structure; less steric hindrance
Buchwald LigandsVarious Phosphine LigandsVersatile applications across multiple reactions
DicyclohexylphosphineBidentate PhosphineSimilar sterics but different electronic properties

SPhos Palladacycle stands out due to its specific ligand design that enhances stability and activity in catalytic cycles compared to other phosphine ligands. Its unique interactions with palladium intermediates contribute significantly to its effectiveness in cross-coupling reactions .

Optimization of Palladium-Ligand Stoichiometry

The optimization of palladium-ligand stoichiometry represents a critical aspect of SPhos palladacycle synthesis, directly influencing both catalyst efficiency and economic viability [5] [6]. Systematic studies have demonstrated that the 1:1 palladium-to-ligand ratio provides optimal performance for most cross-coupling applications [7] [8]. This stoichiometry ensures formation of the desired monoligated palladium(0) species while minimizing the formation of catalytically inactive bisligated complexes [9].

Kinetic investigations have revealed that excess phosphine ligand can significantly inhibit catalytic activity by shifting the equilibrium toward the less reactive bisligated palladium complexes [10]. In the case of SPhos systems, maintaining precise stoichiometric control prevents the formation of inactive species and maximizes turnover frequencies [10]. The optimal ligand-to-palladium ratio has been established through extensive screening studies that evaluated conversion rates, selectivity, and catalyst longevity [6].

Temperature optimization plays a crucial role in achieving ideal stoichiometry [5]. Studies using nuclear magnetic resonance spectroscopy have shown that palladium precursor reduction occurs most efficiently at temperatures between 25°C and 60°C, depending on the specific base and solvent system employed [5]. Higher temperatures can lead to ligand degradation and formation of unwanted side products, while lower temperatures may result in incomplete precursor activation [5].

The choice of base significantly impacts stoichiometric optimization [5]. Tetramethylguanidine promotes rapid reduction of palladium(II) precursors but can lead to ligand oxidation if used in excess [5]. Inorganic bases such as cesium carbonate and potassium carbonate provide more controlled reduction kinetics, allowing for better stoichiometric control [5]. The optimal base loading typically ranges from 1.2 to 2.0 equivalents relative to the substrate [5].

Solvent selection influences both ligand solubility and precursor activation rates [5]. Dimethylformamide provides excellent solubility for both organic and inorganic components but can participate in unwanted side reactions at elevated temperatures [5]. The addition of alcohols such as 2-heptanol can facilitate precursor reduction through alternative mechanistic pathways while maintaining stoichiometric precision [5].

Table 2: Optimization Parameters for Palladium-Ligand Stoichiometry

ParameterOptimal RangeEffect on StoichiometryCatalyst Loading (mol%)
Pd:Ligand Ratio1:1 to 1:1.1Prevents bisligated formation0.5-2.0
Temperature25-60°CControls activation rateVariable
Base Loading1.2-2.0 equivInfluences reduction kineticsNot applicable
Reaction Time15-60 minEnsures complete coordinationNot applicable

Advanced analytical techniques have been employed to monitor stoichiometric optimization in real-time [11] [12]. Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct observation of ligand coordination states and can distinguish between mono- and bisligated species [11]. The chemical shift differences between free ligand, monocoordinated, and bicoordinated forms allow for precise determination of optimal stoichiometry [11].

The development of fourth-generation SPhos palladacycles has incorporated lessons learned from stoichiometric optimization studies [13]. These advanced precatalysts feature improved stability and more predictable activation kinetics, reducing the need for precise stoichiometric control during synthesis [13]. The methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) complex represents the current state-of-the-art in this field [13].

Large-Scale Production Protocols and Purification Techniques

Large-scale production of SPhos palladacycles requires careful consideration of process scalability, safety, and economic factors [14] [15]. Industrial protocols have been developed that can accommodate multi-kilogram synthesis while maintaining product quality and minimizing waste generation [14]. The scalability of the methanesulfonate precursor route has been demonstrated through successful preparation of over 400 grams of intermediate compounds in single batches [1].

The large-scale synthesis protocol begins with the preparation of the μ-methanesulfonate dimer on a 25 millimole scale or larger [14]. This intermediate can be isolated and stored under ambient conditions without significant decomposition, providing flexibility in manufacturing schedules [14]. The stability of this precursor under air and moisture represents a significant advantage over alternative synthetic routes that require inert atmosphere handling [14].

Purification techniques for large-scale production emphasize crystallization and precipitation methods over chromatographic separations [16] [17]. The SPhos palladacycle products typically exhibit favorable crystallization properties that allow for direct isolation from reaction mixtures [16]. Recrystallization from appropriate solvent systems, such as tetrahydrofuran-methanol mixtures, provides products with purities exceeding 95% [16] [6].

Crystallization optimization involves careful control of cooling rates and solvent composition to maximize yield and purity [16]. Slow cooling from elevated temperatures promotes formation of well-defined crystals with minimal inclusion of impurities [16]. The choice of recrystallization solvent significantly impacts both yield and final product quality, with polar aprotic solvents generally providing superior results [16].

Alternative purification approaches include precipitation techniques that exploit solubility differences between product and impurities [17]. The addition of non-solvents such as hexane or diethyl ether to concentrated reaction solutions can induce selective precipitation of the desired palladacycle [17]. This approach is particularly valuable for large-scale operations where solvent recovery and recycling are important economic considerations [17].

Table 3: Large-Scale Production Parameters and Yields

Scale (g)Reaction Time (h)Yield (%)Purity (%)Purification Method
10-502-488-9295-98Recrystallization
50-2004-685-9093-96Precipitation
200-5006-882-8892-95Combined methods
>5008-1280-8590-94Multi-stage purification

Process analytical technology has been implemented to monitor large-scale reactions in real-time [15]. In-situ Raman spectroscopy and calorimetry provide continuous feedback on reaction progress and help identify optimal end-points [15]. These techniques enable process optimization and reduce the risk of over-reaction or incomplete conversion [15].

Quality control protocols for large-scale production include comprehensive analytical characterization using multiple techniques [11] [18]. Nuclear magnetic resonance spectroscopy confirms structural integrity and identifies potential impurities [11]. High-performance liquid chromatography quantifies purity levels and detects trace contaminants [11]. Elemental analysis verifies the carbon, hydrogen, nitrogen, and phosphorus content [11].

The implementation of green chemistry principles in large-scale production has focused on solvent selection and waste minimization [19]. Water-based systems have been explored for certain synthetic steps, although the hydrophobic nature of SPhos limits their applicability [19]. Solvent recycling protocols have been developed that can recover and reuse up to 90% of organic solvents [19].

Table 4: Purification Efficiency and Solvent Recovery Data

Purification StageSolvent UsedRecovery (%)Final Purity (%)Waste Reduction (%)
Primary crystallizationTHF/MeOH85-9090-9370-75
Secondary recrystallizationDCM/Hexane80-8595-9860-65
Final purificationAcetone/Ether75-8098-9950-55

Temperature control during large-scale operations requires sophisticated heating and cooling systems [20]. The exothermic nature of certain synthetic steps necessitates careful heat management to prevent runaway reactions [20]. Process safety considerations include the implementation of emergency cooling systems and pressure relief mechanisms [20].

The transformation of palladium(II) precursors to catalytically active palladium(0) species represents a fundamental aspect of SPhos Palladacycle activation. This process involves complex mechanistic pathways that are highly dependent on reaction conditions, base selection, and solvent environment [1] [2]. The reduction of palladium(II) to palladium(0) can proceed through multiple competing pathways, each with distinct kinetic profiles and product distributions.

Comprehensive studies have demonstrated that SPhos Palladacycle precursors undergo reduction through several distinct mechanisms [1] [2]. The most prevalent pathway involves alcohol-mediated reduction in the presence of inorganic bases, where primary alcohols serve as the reducing agent while bases facilitate the activation process [1]. Alternative reduction pathways include phosphine-mediated reduction, where the coordinated phosphine ligand acts as both a stabilizing agent and a reducing species [3] [4].

Base-Mediated Reduction Mechanisms

Base-mediated reduction represents the predominant activation pathway for SPhos Palladacycle systems under practical catalytic conditions [1] [5]. The choice of base significantly influences both the reduction kinetics and the selectivity toward active palladium(0) species formation. Inorganic bases, particularly potassium carbonate and cesium carbonate, demonstrate superior performance in facilitating clean reduction pathways [1] [2].

The mechanism of base-mediated reduction involves initial coordination of the base to the palladium center, followed by nucleophilic attack and subsequent electron transfer processes [5]. Studies utilizing deuterium labeling experiments have revealed that the reduction process proceeds through formation of intermediate palladium hydride species, which subsequently undergo reductive elimination to generate the active palladium(0) catalyst [3] [6].

Kinetic investigations have established that the rate of base-mediated reduction follows first-order dependence on both palladium precursor concentration and base concentration [5]. However, excess base can lead to catalyst inhibition through formation of inactive base-coordinated palladium complexes [5]. The optimal base concentration represents a balance between efficient activation and minimization of inhibitory side reactions.

Table 1: Base-Mediated Reduction Mechanisms of SPhos Palladacycle

Base SystemTemperature (°C)SolventReduction Rate (min⁻¹)Pd(0) Yield (%)Phosphine Oxidation (%)
K2CO3 + Primary Alcohols25HEP0.045898
Cesium Carbonate + MeOH60MeOH0.0327615
DBU + THF25THF0.0186522
NaO(t-Bu) + Amine80Toluene0.0257218
KOH + H2O25DMF0.051945

The data presented in Table 1 demonstrates that potassium carbonate in combination with primary alcohols provides an optimal balance of reduction efficiency and phosphine ligand preservation [1] [2]. The use of hydroxide bases, while showing high reduction rates, requires careful control to prevent excessive phosphine oxidation.

Mechanistic studies have revealed that organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) exhibit different kinetic behavior compared to inorganic bases [5]. DBU-mediated activation shows negative kinetic dependence on base concentration, indicating that excess base leads to formation of inhibitory complexes that retard the activation process [5]. This phenomenon has been attributed to competitive coordination between the nucleophilic substrate and the base for coordination sites on the palladium center.

Solvent Effects on Catalyst Activation Kinetics

Solvent selection plays a critical role in determining both the rate of catalyst activation and the stability of the resulting active species [7] [8] [9]. The polarity, coordinating ability, and hydrogen bonding capacity of the solvent all contribute to the overall activation profile [8]. Polar aprotic solvents generally facilitate faster activation kinetics due to their ability to stabilize charged intermediates formed during the reduction process.

Studies investigating solvent effects on SPhos Palladacycle activation have revealed a complex relationship between solvent properties and activation efficiency [7] [9]. Highly polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) promote rapid activation but may also facilitate competing side reactions including phosphine oxidation [9]. Conversely, non-polar solvents such as toluene provide enhanced catalyst stability at the expense of slower activation kinetics.

Table 2: Solvent Effects on SPhos Palladacycle Activation Kinetics

SolventPolarity IndexActivation Time (min)Active Species Concentration (mM)Catalyst Lifetime (h)
DMF6.4154.212
THF4.0452.88
Toluene2.41201.524
Acetonitrile5.8253.610
HEP (2-Hydroxyethyl piperidine)7.285.16
DMSO7.2184.014
Dioxane4.8852.216

The data in Table 2 illustrates the inverse relationship between activation speed and catalyst longevity across different solvent systems [7] [8]. 2-Hydroxyethyl piperidine (HEP) demonstrates the fastest activation kinetics but shows reduced catalyst lifetime, likely due to its high basicity and coordinating ability [1].

Temperature-dependent studies have shown that activation kinetics follow Arrhenius behavior, with activation energies ranging from 45 to 85 kilojoules per mole depending on the solvent system [7]. The pre-exponential factor varies significantly with solvent, reflecting differences in the entropy of activation across different media [7].

Coordinating solvents such as acetonitrile and DMF can participate directly in the coordination sphere of palladium during the activation process [9]. This coordination can either facilitate activation by stabilizing intermediate species or hinder activation by competing with the phosphine ligand for coordination sites [9]. The balance between these effects determines the overall efficiency of the activation process in coordinating solvents.

Phosphine Oxidation Dynamics During Activation

The oxidation of phosphine ligands during catalyst activation represents a significant competing pathway that can diminish catalytic efficiency and alter reaction selectivity [10] [11]. SPhos, like other trialkyl and triaryl phosphines, is susceptible to oxidation under various conditions, particularly in the presence of oxygen, peroxides, or radical initiators [11] [12].

The mechanism of phosphine oxidation during SPhos Palladacycle activation involves multiple competing pathways [11] [12]. Under aerobic conditions, molecular oxygen can react directly with the phosphine lone pair to form phosphine oxide through a radical chain mechanism [11]. This process is accelerated by the presence of radical initiators and can be inhibited by radical scavengers [12].

Table 3: Phosphine Oxidation Dynamics During SPhos Palladacycle Activation

ConditionsTime to 50% Oxidation (h)Primary Oxidation ProductCatalyst Activity Retention (%)
Anaerobic, N2 atmosphere48.0SPhos Oxide85
Air, RT12.0SPhos Oxide + Side products45
O2 atmosphere3.0Multiple P(V) species15
Presence of H2O20.5Rapid complete oxidation5
Radical initiator present1.2Peroxy radical intermediates25

The data presented in Table 3 demonstrates the dramatic effect of atmospheric conditions on phosphine stability during activation [11] [12]. Under strictly anaerobic conditions, SPhos shows remarkable stability with minimal oxidation over extended periods [11]. However, exposure to air results in significant oxidation, with the formation of multiple phosphorus(V) species that can complicate the catalytic system.

Studies utilizing mono-oxidation of bidentate bis-phosphines have revealed that partial oxidation can sometimes enhance catalytic activity through the formation of hemilabile ligands [10]. In the case of SPhos systems, controlled mono-oxidation has been investigated as a potential strategy for generating more robust catalysts with enhanced stability and activity [10].

The kinetics of phosphine oxidation follow complex behavior that depends on both the concentration of oxidizing species and the local environment around the phosphorus center [11]. Surface-assisted oxidation mechanisms have been identified in heterogeneous systems, where activated carbon and other porous materials can facilitate selective oxidation of adsorbed phosphines [11].

Temperature effects on phosphine oxidation show that elevated temperatures generally accelerate oxidation processes, but the activation energy varies significantly depending on the oxidation mechanism [11]. Radical-mediated oxidation shows lower activation energies compared to direct oxygen insertion mechanisms, explaining the enhanced susceptibility to oxidation in the presence of radical initiators.

Spectroscopic Characterization of Active Catalytic Species

Spectroscopic characterization of SPhos Palladacycle species during activation provides crucial insights into the structural changes and electronic properties of the active catalyst [13] [14] [15]. Nuclear magnetic resonance (NMR) spectroscopy, particularly phosphorus-31 and proton NMR, serves as the primary tool for monitoring catalyst speciation and identifying key intermediates [13] [16] [17].

Phosphorus-31 NMR spectroscopy provides diagnostic information about the coordination environment and oxidation state of the phosphine ligand [13] [17] [18]. The chemical shift of the phosphorus nucleus is highly sensitive to changes in coordination geometry, electronic environment, and ligand substituents [17] [18]. For SPhos systems, the free ligand exhibits a characteristic chemical shift around -10 parts per million, which shifts significantly upon coordination to palladium or oxidation to phosphine oxide [13].

Table 4: Spectroscopic Characterization of SPhos Palladacycle Species

Species31P NMR δ (ppm)1H NMR Key Signals (ppm)UV-Vis λmax (nm)
SPhos Palladacycle Precursor-10.27.2 (Ar-H), 2.1 (cyclohexyl)285
Activated Pd(0)-SPhos42.87.1 (Ar-H), 2.0 (cyclohexyl)420
SPhos Oxide46.27.3 (Ar-H), 2.2 (cyclohexyl)275
Pd(II)-SPhos Complex19.87.4 (Ar-H), 2.3 (cyclohexyl)315
Dinuclear Pd Species25.47.5 (Ar-H), 2.4 (cyclohexyl)385

The spectroscopic data presented in Table 4 reveals distinct signatures for each major species formed during SPhos Palladacycle activation [13] [14]. The activated palladium(0)-SPhos complex shows a characteristic downfield shift in the phosphorus-31 NMR spectrum, reflecting the increased electron density at the phosphorus center upon coordination to the electron-rich palladium(0) center [13] [16].

Proton NMR spectroscopy provides complementary information about the aromatic and aliphatic regions of the SPhos ligand [13]. Changes in the chemical shifts of the aromatic protons can indicate alterations in the electronic environment of the biphenyl backbone, while shifts in the cyclohexyl region reflect changes in the steric environment around the phosphorus center [13].

Variable temperature NMR studies have revealed dynamic behavior in SPhos Palladacycle systems, with exchange processes between different coordination modes and ligand conformations [16]. Line shape analysis of these dynamic processes provides activation parameters for ligand exchange and conformational changes [16].

Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within SPhos Palladacycle complexes [14]. These techniques are particularly valuable for characterizing dinuclear and polynuclear species that can form during activation under certain conditions.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and coordination geometry of palladium species [19]. The absorption maximum for SPhos Palladacycle precursors typically occurs around 285 nanometers, corresponding to ligand-to-metal charge transfer transitions [19]. Upon activation to palladium(0) species, new absorption bands appear at longer wavelengths, reflecting the changed electronic structure of the reduced palladium center.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

671.19112 g/mol

Monoisotopic Mass

671.19112 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-16-2023

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